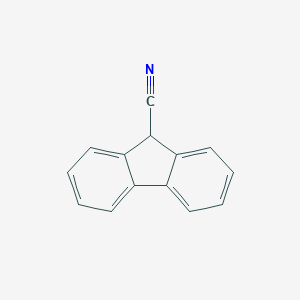

9H-Fluorene-9-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVMCKCMPQEKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165153 | |

| Record name | 9H-Fluorene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-40-4 | |

| Record name | 9H-Fluorene-9-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Cyanofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-9-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9h Fluorene 9 Carbonitrile and Its Derivatives

Direct Synthesis Approaches to 9H-Fluorene-9-carbonitrile

Direct methods for the synthesis of the parent compound, this compound, primarily involve the transformation of fluorene (B118485) derivatives or the direct introduction of a cyanide group.

One common approach is the conversion of readily available fluorene derivatives, such as fluorene-9-carboxylic acid and fluorene-9-carboxamide.

From Fluorene-9-carboxylic Acid:

Fluorene-9-carboxylic acid can be synthesized from fluorene by reaction with a dialkyl carbonate and an alkali hydride or potassium alcoholate, followed by neutralization and saponification. google.com The subsequent conversion to this compound can be achieved through a multi-step process. First, the carboxylic acid is converted to the corresponding amide, which is then dehydrated to yield the nitrile.

From Fluorene-9-carboxamide:

The dehydration of fluorene-9-carboxamide is a direct route to this compound. This reaction is typically carried out using a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| Fluorene-9-carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ 3. P₂O₅ or SOCl₂ | This compound | Amidation followed by dehydration |

| Fluorene-9-carboxamide | P₂O₅, SOCl₂, or similar dehydrating agents | This compound | Dehydration |

Direct cyanation of the fluorene moiety at the 9-position can be accomplished through nucleophilic substitution reactions. A common precursor for this method is 9-bromofluorene.

Nucleophilic Substitution with CuCN:

The reaction of 9-bromofluorene with copper(I) cyanide (CuCN) is a well-established method for the synthesis of this compound. This reaction, often referred to as the Rosenmund-von Braun reaction, typically requires high temperatures and polar aprotic solvents like DMF or DMSO. organic-chemistry.org More recent advancements have led to milder reaction conditions using catalytic amounts of copper and various ligands. organic-chemistry.orgnih.gov The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species. organic-chemistry.org

| Reactant | Cyanating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| 9-Bromofluorene | CuCN | High temperature, polar aprotic solvent (e.g., DMF, pyridine) | This compound |

| 9-Bromofluorene | NaCN or KCN | CuI (catalytic), ligand (e.g., N,N'-dimethylethylenediamine), toluene, 110°C nih.gov | This compound |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the tuning of its electronic and physical properties for various applications. Substituents can be introduced on the fluorene backbone or at the 9-position.

Substituents are commonly introduced at the 2 and 7 positions of the fluorene ring system. These positions are often targeted to create donor-acceptor type molecules with interesting photophysical properties. mdpi.comnih.gov

The synthesis of these derivatives often starts with a pre-functionalized fluorene, such as 2,7-dibromofluorene. Subsequent reactions, like the Suzuki coupling, can then be used to introduce a variety of aryl or other groups. researchgate.net The cyano group can be introduced before or after the substitution on the backbone, depending on the desired synthetic route and the compatibility of the functional groups. For instance, 2-cyano-9,9-dibutylfluorene is a known compound used in the synthesis of organic light-emitting materials. nih.gov

| Starting Material | Reaction | Reagents | Resulting Substituents |

|---|---|---|---|

| 2,7-Dibromofluorene | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl groups at 2 and 7 positions |

| 2-Iodo-7-bromofluorene | Selective Suzuki Coupling | Boronic esters, Pd(PPh₃)₄ mdpi.com | Stepwise introduction of different groups at 2 and 7 positions mdpi.com |

The acidic proton at the 9-position of this compound can be deprotonated with a suitable base to form a fluorenyl anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the 9-position.

For example, the alkylation of 9H-fluorene with alcohols can be achieved using a manganese catalyst, leading to 9-alkylated fluorenes. rsc.org Similarly, 9-bromo-9-phenylfluorene can be prepared, which serves as a precursor for introducing a phenyl group at the 9-position. orgsyn.org

Modern synthetic organic chemistry has seen a rise in the use of transition metal catalysis to achieve efficient and selective transformations.

Nickel-catalyzed C–H alkylation:

A notable development is the nickel-catalyzed sp³ C–H alkylation of 9H-fluorene using alcohols as the alkylating agents. rsc.orgcolab.wsresearchgate.net This method offers a green and efficient way to introduce alkyl groups at the 9-position. rsc.orgresearchgate.net The reaction is believed to proceed through a radical pathway. rsc.orgcolab.ws

Rhodium(III)-catalyzed cyclization:

Rhodium catalysts have been employed in the synthesis of fluorene derivatives through cyclization reactions. acs.orgresearchgate.netnih.gov For instance, rhodium-catalyzed reactions can be used to construct the fluorene core itself, which can then be further functionalized to include the cyano group.

| Catalyst System | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Nickel Catalyst | sp³ C–H Alkylation rsc.org | 9H-Fluorene and Alcohols rsc.org | 9-Alkyl-9H-fluorenes rsc.org |

| Rhodium(III) Catalyst | Cyclization acs.org | Biarylhydrosilanes acs.org | Silafluorenes acs.org |

Metal-Free Synthetic Methodologies

In recent years, the development of metal-free synthetic methods has garnered significant attention due to their cost-effectiveness and reduced environmental impact. A notable metal-free approach for the synthesis of this compound derivatives involves the direct cyanomethylenation of fluorenes at the C9 position.

One such method describes a facile, metal-free oxidative cyanomethylenation of fluorenes with alkyl nitriles. This reaction proceeds via a C(sp³)–H oxidative radical functionalization, utilizing tert-butyl peroxide (t-BuOOt-Bu) as the oxidant nih.govnih.gov. The reaction is typically carried out at elevated temperatures, and the addition of a carboxylic acid, such as pivalic acid (PivOH), has been shown to enhance the reaction yield nih.gov.

The proposed mechanism for this transformation involves the thermal decomposition of tert-butyl peroxide to generate tert-butoxyl radicals. These radicals then abstract a hydrogen atom from the C9 position of the fluorene, forming a fluorenyl radical. Concurrently, a cyanomethylenyl radical is generated from the alkyl nitrile. The coupling of the fluorenyl radical with the cyanomethylenyl radical affords the desired 9-substituted fluorene-9-carbonitrile derivative nih.gov.

This metal-free protocol is operationally simple and demonstrates good functional group compatibility, providing a novel and efficient pathway to highly functionalized fluorene derivatives nih.govnih.gov.

Table 1: Metal-Free Cyanomethylenation of Substituted Fluorenes

| Entry | Fluorene Substrate | Alkyl Nitrile | Yield (%) |

|---|---|---|---|

| 1 | 9-Phenyl-9H-fluorene | Acetonitrile | 65 |

| 2 | 9-Mesityl-9H-fluorene | Acetonitrile | 58 |

| 3 | 9-((4-Methoxy)phenyl)-9H-fluorene | Acetonitrile | 62 |

| 4 | 9-((4-Trifluoromethyl)phenyl)-9H-fluorene | Acetonitrile | 71 |

| 5 | 9-Phenyl-9H-fluorene | Propionitrile | 55 |

Data sourced from research on metal-free cyanomethylenation of fluorenes nih.gov.

Enzymatic Synthesis Approaches (e.g., lipase catalysis)

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic cyanation of fluorene at the C9 position has not been extensively reported, a plausible two-step enzymatic approach can be envisioned for the synthesis of this compound. This strategy involves the lipase-catalyzed synthesis of 9-hydroxy-9H-fluorene-9-carbonitrile from 9-fluorenone, followed by the dehydration of the resulting cyanohydrin.

Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the formation of cyanohydrins from a variety of aldehydes and ketones with high enantioselectivity rsc.orglookchem.comresearchgate.net. The reaction typically involves the use of a cyanide source, such as acetone cyanohydrin or hydrogen cyanide, in an organic solvent. The enzyme facilitates the nucleophilic addition of the cyanide anion to the carbonyl carbon of the ketone.

In the context of 9-fluorenone, a lipase-catalyzed reaction would yield the corresponding cyanohydrin, 9-hydroxy-9H-fluorene-9-carbonitrile. This intermediate possesses a tertiary alcohol functionality.

The subsequent step would involve the dehydration of the cyanohydrin to introduce a double bond, which would then rearrange to the more stable aromatic system of this compound. The dehydration of tertiary alcohols and α-hydroxy nitriles can be achieved using various dehydrating agents, such as phosphorus pentoxide or thionyl chloride qorganica.comchemguide.co.uk. This two-step chemoenzymatic route presents a promising and environmentally benign strategy for accessing this compound.

Table 2: Proposed Two-Step Enzymatic Synthesis of this compound

| Step | Reaction | Key Reagent/Catalyst | Product |

|---|---|---|---|

| 1 | Cyanohydrin Formation | 9-Fluorenone, Cyanide Source, Lipase (e.g., CALB) | 9-Hydroxy-9H-fluorene-9-carbonitrile |

| 2 | Dehydration | Dehydrating Agent (e.g., P₄O₁₀) | This compound |

Mechanistic Investigations of Reactions Involving 9h Fluorene 9 Carbonitrile

Nucleophilic Reactivity at the 9-Position

The core of 9H-Fluorene-9-carbonitrile's nucleophilic character originates from the stability of its conjugate base, the 9-cyanofluorenyl anion.

Direct reaction of this compound with nucleophiles is uncommon. Instead, the compound typically first undergoes deprotonation by a base (which can be an amine or a carbanion) to form the potent 9-cyanofluorenyl nucleophile. This anion then readily reacts with a variety of electrophiles. The primary role of species like amines and carbanions is often to act as a base to facilitate the formation of this reactive intermediate.

Once formed, the 9-cyanofluorenyl anion can attack various electrophilic centers. For example, reaction with alkyl halides leads to the formation of 9-alkyl-9-cyanofluorene derivatives through a classic SN2 mechanism. This C-alkylation is a common strategy for adding alkyl substituents to the fluorene (B118485) core at the 9-position.

| Electrophile Class | Specific Example | Product Type | Reaction Type |

|---|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | 9-Alkyl-9-cyanofluorene | SN2 Alkylation |

| Carbonyl Compounds | Benzaldehyde (C₆H₅CHO) | 9-(Hydroxy(phenyl)methyl)-9H-fluorene-9-carbonitrile | Nucleophilic Addition |

| Epoxides | Ethylene Oxide | 9-(2-Hydroxyethyl)-9H-fluorene-9-carbonitrile | Ring-Opening |

| Michael Acceptors | Acrolein (CH₂=CHCHO) | 4-(9-Cyano-9H-fluoren-9-yl)butanal | Michael (1,4-Conjugate) Addition |

The hydrogen atom at the C-9 position of the fluorene ring is notably acidic due to the aromatic stabilization of the resulting conjugate base. For the parent compound, 9H-fluorene, the pKa in DMSO is approximately 22.6. wikipedia.org The introduction of a strongly electron-withdrawing nitrile (-CN) group at the 9-position, as in this compound, significantly increases the acidity of the remaining C-9 proton. This enhanced acidity facilitates deprotonation by a wide range of bases, from strong organometallics like n-butyllithium to weaker bases like alkoxides or even strong amines.

The resulting 9-cyanofluorenyl anion is stabilized by the delocalization of the negative charge over the entire biphenyl (B1667301) system of the fluorene core. The electron-withdrawing cyano group provides further inductive stabilization. This stable, intensely colored carbanion is a key reactive intermediate in the chemistry of this compound. wikipedia.org

Oxidation Reactions of this compound

The C-9 position of 9H-fluorene derivatives is susceptible to oxidation. The oxidation of this compound targets the C-H bond at the 9-position. This transformation typically proceeds under basic conditions, where the initial step is the deprotonation to the fluorenyl anion. This anion then reacts with an oxidant, commonly molecular oxygen (air). The reaction ultimately yields Fluorenone as the stable carbonyl product. The presumed intermediate, a 9-hydroxy-9-carbonitrile, is unstable and readily eliminates hydrogen cyanide (HCN) to form the aromatic ketone. Various methods have been developed for the efficient aerobic oxidation of the fluorene core.

| Catalyst/Base | Solvent | Oxidant | Temperature | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Air | Room Temperature | libretexts.org |

| Graphene-supported KOH | N,N-Dimethylformamide (DMF) | Air | Room Temperature | nih.gov |

| Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (B87167) (DMSO) | Oxygen (O₂) | 50-100 °C | libretexts.org |

| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Dioxane | DDQ | 100 °C | organic-chemistry.org |

Reduction Reactions of this compound

The nitrile group of this compound can be reduced to a primary amine, yielding (9H-Fluoren-9-yl)methanamine. This transformation is a valuable synthetic route for introducing an aminomethyl group at the 9-position of the fluorene scaffold. The reduction can be achieved using several standard methods for converting nitriles to amines. wikipedia.org These methods involve either catalytic hydrogenation or the use of stoichiometric hydride reagents. studymind.co.uk

Catalytic hydrogenation is an effective and often cleaner method, employing hydrogen gas in the presence of a metal catalyst. wikipedia.org Alternatively, powerful reducing agents like lithium aluminum hydride provide a reliable, albeit less selective, route to the amine. libretexts.org

| Reagent | Typical Conditions | Reaction Type | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. Aqueous workup | Hydride Reduction | libretexts.org |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Platinum Dioxide, or Palladium catalyst; High pressure | Heterogeneous Catalysis | wikipedia.org |

| Diisopropylaminoborane/LiBH₄ (cat.) | Tetrahydrofuran (THF) | Borane Reduction | nih.govorganic-chemistry.org |

| Sodium/Ethanol | Refluxing ethanol | Dissolving Metal Reduction | studymind.co.uk |

Radical Reaction Processes in this compound Chemistry

While direct and extensive studies on the radical reactions of this compound are not widely documented, the broader field of fluorene chemistry provides a basis for understanding its potential reactivity. The C9 position of the fluorene ring is known to be susceptible to radical formation. The photochemical generation of 9H-fluorenyl radicals from precursors such as 9-substituted fluorenols and 9,9'-disubstituted-9,9'-bifluorenyls has been demonstrated, with the resulting radicals participating in various subsequent reactions. nih.gov

In a related context, a metal-free oxidative cyanomethylenation of C9-substituted fluorenes has been developed, which proceeds via a radical mechanism. nsf.govnih.gov This protocol utilizes an oxidant to generate a radical at the C9 position of a fluorene derivative, which then couples with a cyanomethyl radical. Although this reaction does not start with this compound, it highlights the feasibility of generating and utilizing a radical at the C9 position within a fluorene framework. The mechanism is believed to involve the formation of a fluorenyl radical, which then reacts with a cyanomethyl radical source. nsf.gov

Control experiments in these studies provide evidence for a radical-mediated pathway. The reaction conditions, typically involving a radical initiator at elevated temperatures, support the homolytic cleavage of the C-H bond at the 9-position of the fluorene core. nsf.gov The presence of the cyano group in this compound would be expected to influence the stability and reactivity of a radical at the C9 position through its electron-withdrawing nature.

Table 1: Key Features of Radical Reactions Involving the Fluorene Scaffold

| Feature | Description | Reference |

| Radical Generation | Photochemical irradiation of 9-substituted fluorenols and bifluorenyls. | nih.gov |

| Reaction Type | Metal-free oxidative cyanomethylenation of C9-substituted fluorenes. | nsf.govnih.gov |

| Mechanism | Believed to proceed via the formation of a fluorenyl radical at the C9 position. | nsf.gov |

This table summarizes general findings on radical reactions of the fluorene core, providing context for the potential reactivity of this compound.

Stereoselective and Atroposelective Transformations

The development of stereoselective and atroposelective reactions is a cornerstone of modern organic synthesis, enabling the precise control of three-dimensional molecular architecture. While specific examples of such transformations starting directly from this compound are not extensively reported in the reviewed literature, the principles of stereocontrol in reactions involving the fluorene nucleus are well-established.

The acidity of the C9-proton in 9H-fluorene derivatives allows for the formation of a planar, prochiral 9-fluorenyl anion. The subsequent reaction of this anion with an electrophile can, in principle, be rendered enantioselective through the use of a chiral catalyst or auxiliary. This approach forms the basis for potential stereoselective alkylations, Michael additions, and other bond-forming reactions.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a feature of certain substituted biaryl compounds. While this compound itself is not atropisomeric, it can serve as a precursor to molecules exhibiting this property. For instance, the introduction of a bulky substituent at the C9 position and subsequent functionalization of the fluorene rings could lead to the formation of atropisomeric structures. The stereoselective synthesis of such compounds would require careful control over the rotational barrier and the spatial orientation of the substituents.

The broader field of organocatalysis has seen significant advances in atroposelective synthesis, though direct applications to this compound remain a developing area. The strategies employed often involve the use of chiral Brønsted acids or other organocatalysts to control the stereochemical outcome of reactions that generate the chiral axis.

Table 2: Principles of Stereocontrol in Fluorene Chemistry

| Principle | Description |

| Prochiral Anion | The deprotonation of the C9 position generates a planar, prochiral anion that can be targeted in enantioselective reactions. |

| Atropisomerism | Functionalization of the fluorene core can lead to hindered rotation and the formation of stable atropisomers. |

| Organocatalysis | Chiral organocatalysts can be employed to induce stereoselectivity in reactions involving fluorene derivatives. |

This table outlines the fundamental concepts that could be applied to develop stereoselective and atroposelective transformations of this compound.

Advanced Derivatization Strategies and Functionalization Chemistry

Functional Group Interconversions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, enabling its conversion into carboxylic acids, amines, and aldehydes. These interconversions are fundamental steps in the synthesis of a wide array of fluorene (B118485) derivatives.

The nitrile group of 9H-Fluorene-9-carbonitrile can be hydrolyzed to form 9H-Fluorene-9-carboxylic acid. This reaction can be performed under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis : This method involves heating the nitrile with a dilute acid, such as hydrochloric acid, under reflux. chemguide.co.uk The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The final product is the free carboxylic acid. libretexts.org

Alkaline Hydrolysis : Alternatively, heating the nitrile with an alkali solution, like sodium hydroxide, also yields the carboxylate. chemguide.co.uk In this case, a salt of the carboxylic acid is formed, along with ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk

A known process for preparing fluorene-9-carboxylic acid involves reacting fluorene with a dialkyl carbonate in the presence of an alkali metal hydride or potassium alcoholate, followed by saponification of the resulting ester. google.com

Table 1: Hydrolysis Conditions for Nitrile to Carboxylic Acid Conversion

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | Dilute HCl, Heat | Amide | 9H-Fluorene-9-carboxylic acid |

The nitrile group can be reduced to form primary amines or aldehydes, which are valuable intermediates for further synthesis.

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to reduce nitriles to primary amines. organic-chemistry.org This reaction converts the carbon-nitrogen triple bond into a C-N single bond, yielding (9H-Fluoren-9-yl)methanamine. Other reagents, such as ammonia borane, have also been employed for the reduction of a wide range of nitriles to primary amines. organic-chemistry.org

Reduction to Aldehydes : The partial reduction of nitriles to aldehydes can be achieved using specific reagents that can stop the reaction at the imine stage, which is then hydrolyzed to the aldehyde. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. vanderbilt.edu The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to convert nitriles to aldehydes. chemistrysteps.comresearchgate.net This process would yield 9H-Fluorene-9-carbaldehyde.

Table 2: Reagents for the Reduction of the Nitrile Group

| Desired Product | Reagent(s) | Reaction Name/Type |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction |

| Primary Amine | Ammonia Borane | Thermal Decomposition |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Partial Hydride Reduction |

Introduction of Spiro Systems

The C9 position of the fluorene ring is ideal for the creation of spiro compounds, where two rings are linked by a single common atom. These spiro-annulated molecules, such as those based on spiro[fluorene-9,9′-xanthene] (SFX), possess a rigid, three-dimensional, and orthogonal geometry. researchgate.net This structure is beneficial in materials science as it can prevent molecular aggregation and enhance the thermal and morphological stability of materials used in organic electronics. researchgate.net

The synthesis of SFX derivatives often involves a one-pot acid-catalyzed cyclization reaction. researchgate.net While not starting directly from this compound, these syntheses highlight the reactivity of the C9 position. Derivatization to a spiro system would necessitate the replacement of the nitrile group with a moiety capable of undergoing spirocyclization. SFX-based molecules have been designed for applications such as aggregation-induced emission (AIE) and mechanochromism. rsc.org Novel hole-transport materials for perovskite solar cells have also been developed using a spiro[fluorene-9,9'-phenanthren-10'-one] core, which can be synthesized in high yield through a low-cost process. nih.gov

Conjugation with Other Molecular Scaffolds (e.g., furan (B31954), thiazole, carbazole)

Connecting the fluorene core to other aromatic or heterocyclic systems extends the π-conjugation, leading to materials with tunable electronic and photophysical properties. These conjugated molecules are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furan Conjugates : An example of such conjugation is the synthesis of 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile. nih.gov In this molecule, the fluorene and furan ring systems are nearly coplanar, facilitating electronic communication between the two moieties. nih.gov

Thiazole and Benzotriazole (B28993) Conjugates : Fluorene derivatives have been functionalized with five- and six-membered heterocyclic rings, including thiazoles. researchgate.net Furthermore, copolymers incorporating fluorene and functionalized benzotriazole units have been synthesized, demonstrating that the photophysical properties can be modulated by altering the conjugated core. mdpi.com

The synthesis of these conjugated systems often involves cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to link the fluorene unit with other molecular scaffolds. mdpi.com

Development of Multi-addressable Fluorene Nitrile Derivatives

Multi-addressable molecules are compounds designed to respond to multiple external stimuli, making them suitable for advanced applications like sensors, switches, and molecular logic gates. Fluorene derivatives can be engineered to possess such properties. researchgate.net

By incorporating various functional groups onto the fluorene scaffold, it is possible to create derivatives that exhibit distinct responses. The nitrile group in this compound can serve as a synthetic handle for introducing such functionalities. For instance, the conversion of the nitrile to an amine or carboxylic acid (as described in section 4.1) opens up a plethora of subsequent reactions to attach other chemical entities. The synthesis of benzoxazine (B1645224) nitrile-based resins featuring fluorene structures is one example of creating functional polymers with enhanced thermal and mechanical properties. mdpi.com These advanced materials leverage the rigidity of the fluorene core to improve performance characteristics. mdpi.com

Computational and Theoretical Chemistry of 9h Fluorene 9 Carbonitrile Systems

Molecular Dynamics (MD) Simulations:MD simulations offer insights into the condensed-phase behavior of molecules.

Crystal Packing and Solvent Interactions:For fluorene-based polymers and other derivatives, MD simulations have been used to study how molecules arrange themselves in a solid state and how they interact with different solvents. This information is vital for understanding material morphology and processing.

While these computational techniques are well-established for the broader family of fluorene (B118485) compounds, a specific application to generate data for 9H-Fluorene-9-carbonitrile is not present in the accessed scientific literature. Therefore, the creation of detailed data tables and an in-depth discussion as per the requested outline for this specific molecule is not possible at this time.

Prediction of Reactivity and Reaction Pathways

Computational chemistry serves as a powerful tool for predicting the reactivity of this compound and elucidating potential reaction pathways. Theoretical calculations, particularly those employing Density Functional Theory (DFT), allow for the examination of various reactivity descriptors and the modeling of reaction mechanisms.

One of the key aspects of reactivity for this compound is the acidity of the proton at the C9 position. The presence of the electron-withdrawing nitrile group is predicted to significantly increase the acidity of this proton compared to the parent 9H-fluorene molecule. Computational studies can quantify this effect by calculating the gas-phase acidity or the deprotonation enthalpy.

A study utilizing DFT calculations with the B3LYP functional and a 6-31++G(d,p) basis set has explored the gas-phase acidities of a series of organic acids based on the 9H-fluorene scaffold. By substituting different functional groups at the C9 position, the impact on the acidity of the C9-H bond can be predicted. The deprotonation of 9H-fluorene at the C9 position leads to the formation of the fluorenyl anion, a stable and aromatic species. The stability of this conjugate base is a driving force for the acidity of the C9-H proton. Computational models can predict the energetics of this deprotonation, providing a quantitative measure of acidity.

The following table presents the calculated gas-phase deprotonation enthalpies (ΔHacid) for 9H-fluorene and its 9-cyano derivative, illustrating the predicted increase in acidity upon cyano-substitution.

| Compound | Functional Group at C9 | Calculated ΔHacid (kcal/mol) |

|---|---|---|

| 9H-Fluorene | -H | 352.1 |

| This compound | -CN | 329.8 |

These theoretical predictions suggest that the introduction of a nitrile group at the C9 position significantly enhances the acidity of the fluorene ring system. This enhanced acidity is a key factor in predicting the reactivity of this compound in base-mediated reactions, where the formation of the 9-cyanofluorenyl anion is a likely intermediate.

Beyond acidity, computational methods can also be employed to predict the pathways of other reactions, such as nucleophilic additions to the nitrile group or cycloaddition reactions involving the fluorene system. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing insights into the feasibility and selectivity of different reaction pathways.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions through correlation with experimental data. This comparison not only confirms the accuracy of the computational models but also allows for a deeper understanding of the experimental observations.

The correlation between computational predictions and experimental findings is also evident in the study of the physicochemical properties of fluorene derivatives. For instance, in studies of dibenzofulvene derivatives, which can be synthesized from fluorene precursors, DFT calculations have been shown to accurately predict electrochemical properties. The experimentally determined values for parameters such as oxidation potentials and energy gaps have been found to coincide well with those obtained through theoretical calculations. This demonstrates the predictive power of computational models in understanding the electronic behavior of complex organic molecules derived from the fluorene scaffold.

The following table provides a comparison between the calculated gas-phase acidity of 9H-fluorene and its experimentally determined pKa in DMSO, which serves as a benchmark for understanding the acidity of its derivatives.

| Compound | Computational Data (ΔHacid, kcal/mol) | Experimental Data (pKa in DMSO) |

|---|---|---|

| 9H-Fluorene | 352.1 | 22.6 wikipedia.org |

| This compound | 329.8 | (Predicted to be significantly lower than 22.6) |

The strong correlation observed in related systems between theoretical calculations and experimental results provides confidence in the computational predictions for this compound. These theoretical studies are invaluable for rationalizing experimental outcomes and for guiding the design of new experiments and novel fluorene-based materials with tailored properties.

Spectroscopic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 9H-Fluorene-9-carbonitrile can be established.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as the interconversion between different conformations or rotamers. researchgate.netvnu.edu.vnsemanticscholar.org By recording NMR spectra at various temperatures, researchers can observe changes in signal shape, such as the broadening or sharpening of peaks. researchgate.net This data can be used to determine the energy barriers and rates of these dynamic exchanges. For molecules with hindered rotation or other conformational flexibilities, VT-NMR is crucial for a complete understanding of their behavior in solution. vnu.edu.vnsemanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent and diagnostic feature is the sharp, intense absorption band corresponding to the stretching vibration of the nitrile (C≡N) group. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region. Other characteristic bands include those for aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ range. One study noted an IR absorption at 1612.6 cm⁻¹ for this compound. figshare.com

UV-Visible (UV-Vis) Spectroscopy and Photophysical Property Measurement

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorene (B118485) moiety in this compound is a well-known chromophore, and its UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region. These absorptions correspond to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the molecular structure and solvent environment. Further photophysical studies, such as fluorescence spectroscopy, can measure the emission of light upon excitation, providing data on the compound's potential as a luminophore. The measurement of photoluminescence lifetime reveals the timescale of the excited state decay, an important parameter for applications in optoelectronic devices.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₉N), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass (191.0735). The electron ionization (EI) mass spectrum also provides information about the molecule's structure through its fragmentation pattern. archive.org The stability of the aromatic fluorene core would result in a prominent molecular ion peak. Common fragmentation pathways may include the loss of a hydrogen atom ([M-H]⁺) or the loss of the nitrile group as hydrogen cyanide ([M-HCN]⁺).

| Ion | m/z (Nominal) | Description |

| [C₁₄H₉N]⁺ | 191 | Molecular Ion |

| [C₁₄H₈N]⁺ | 190 | Loss of Hydrogen radical (H•) |

| [C₁₃H₈]⁺ | 164 | Loss of Hydrogen Cyanide (HCN) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, in the solid state. This technique confirms the planarity of the fluorene system and the geometry at the sp³-hybridized C9 carbon. Crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1866811, providing the definitive solid-state structure of the molecule. rsc.org

Applications in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The chemical structure of 9H-fluorene-9-carbonitrile makes it an instrumental reagent in organic synthesis for the formation of more complex molecules. lookchem.com The protons at the C9-position of the fluorene (B118485) ring are weakly acidic, and deprotonation leads to the formation of the stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of diverse functional groups at the 9-position. wikipedia.orgmdpi.com

This compound itself can undergo nucleophilic substitution reactions with electrophiles such as ketones or carboxylic acids. biosynth.com It also serves as a key starting material for creating other fluorene derivatives. For instance, the cyano group can be chemically transformed, such as through reduction to an aldehyde group, creating a new reactive site for further molecular elaboration. nih.gov This step-wise modification is crucial in multi-step syntheses, where the fluorene unit acts as a core scaffold upon which complexity is built. The stability of the fluorene system combined with the reactivity at the C9 position provides a reliable platform for constructing intricate organic compounds. nbinno.com

Table 1: Reactivity of the Fluorenyl System in Organic Synthesis

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Addition | Fluorenyl anion with aldehydes/ketones | Fluorenyl alcohol derivatives | mdpi.com |

| Nucleophilic Substitution | This compound with electrophiles | Substituted fluorene derivatives | biosynth.com |

| Functional Group Transformation | Reduction of nitrile (CN) group | Fluorene carbaldehyde | nih.gov |

Precursor to Agrochemical Intermediates (e.g., triazole fungicides)

In the field of agricultural chemistry, this compound serves as a valuable intermediate in the synthesis of agrochemical products. biosynth.com It is specifically identified as a precursor for producing triazole fungicides. biosynth.com Triazole fungicides are a critical class of agrochemicals used to protect a wide range of crops, including wheat, barley, and corn, from various fungal diseases. biosynth.com The synthesis of these complex fungicides often involves intermediates that can provide specific structural motifs, and the fluorene ring system derived from this compound can be incorporated into the final molecular structure of the active fungicidal agent.

Building Blocks for Pharmaceutical Precursors

The fluorene nucleus is a significant structural framework in medicinal chemistry, and this compound is utilized as a key raw material and building block in the synthesis of pharmaceuticals. lookchem.comnbinno.com The unique, rigid, and planar structure of the fluorene moiety can be exploited to design new drugs with specific therapeutic properties. lookchem.com Related fluorene compounds, such as fluorene-9-carboxylic acid, are known intermediates in the manufacturing of certain antidiabetic and antiarrhythmic drugs. google.com

Fluorene derivatives are important pharmacophores and their synthesis is a key step in the development of new therapeutic agents. mdpi.com The ability to functionalize the fluorene core, a process in which this compound can be a starting point, allows chemists to modulate the biological activity of the resulting molecules. High-purity fluorene intermediates are considered indispensable for the manufacturing of pharmaceutical raw materials. nbinno.com

Ligand Synthesis in Organometallic Chemistry

The anionic form of fluorene, the fluorenyl anion, is widely used as a ligand in organometallic chemistry. researchgate.netwikipedia.org The synthesis of these fluorenyl-based ligands often begins with a fluorene derivative. The fluorenyl ligand's bulky, aromatic nature and its versatile coordination abilities make it valuable in the construction of metal complexes used as catalysts, particularly for olefin polymerization. researchgate.netacs.org

The fluorenyl ligand can coordinate to a metal center in various ways (e.g., η3 or η5), which allows for fine-tuning the electronic and steric environment around the metal. acs.org This control is crucial for tailoring the reactivity and selectivity of organometallic catalysts. researchgate.net Research has demonstrated the synthesis of fluorenyl-based complexes with a range of metals, including those from Group 2 (alkaline earth metals), Group 3 (including rare-earth metals), and Group 14 (like Germanium), highlighting the broad utility of this ligand system in advancing catalysis and material science. researchgate.netacs.org

Table 2: Examples of Metals Used in Fluorenyl-Based Complexes

| Metal Group | Example Metal(s) | Application Area | Reference |

|---|---|---|---|

| Group 2 & 3 | Y, La, Nd | Polymerization Catalysis | acs.org, researchgate.net |

| Group 14 | Ge | Synthesis of Germylenes | acs.org |

Applications in Materials Science and Optoelectronics

Organic Semiconductors and Charge Transport Materials

Derivatives of 9H-Fluorene-9-carbonitrile are being explored for their potential as organic semiconductors and charge transport materials. The fluorene (B118485) core provides a robust, conjugated system that can facilitate the movement of charge carriers, a fundamental requirement for semiconductor applications. The electron-withdrawing nature of the cyano group at the C9 position can influence the electronic properties of the resulting materials, often leading to improved electron transport characteristics.

For instance, fluorene-based compounds are recognized for their superior electron and charge transport capabilities, with charge carrier mobilities often in the range of 10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹. While specific charge mobility data for pristine this compound is not extensively documented in readily available literature, the functionalization of the fluorene core, including the introduction of cyano groups, is a key strategy to modulate these properties. In some fluorene derivatives designed as hole-transporting materials (HTMs), hole mobilities as high as 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ have been achieved, significantly outperforming some traditional materials. mdpi.com The introduction of a cyano group, as in this compound, is a known strategy to create n-type or electron-transporting materials.

| Material Type | Key Features | Reported Mobility Range (for fluorene derivatives) |

| Organic Semiconductors | Tunable electronic properties, solution processability | 10⁻⁴ - 10⁻⁵ cm²V⁻¹s⁻¹ |

| Hole-Transporting Materials | High hole mobility, suitable energy levels | Up to 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| Electron-Transporting Materials | Enhanced electron transport due to electron-withdrawing groups | Varies depending on molecular design |

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The unique photoluminescent properties of fluorene derivatives make them highly suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). The this compound scaffold can be incorporated into host materials, emitting layers, or charge-transporting layers of these devices.

For example, bipolar host materials combining a cyano-substituted fluorene moiety as the electron-transporting (n-type) unit and an N-phenylcarbazole as the hole-transporting (p-type) unit have been synthesized for green phosphorescent OLEDs (PhOLEDs). researchgate.net Devices fabricated with these materials have demonstrated high efficiency, with one particular configuration achieving a maximum current efficiency of 74.6 cd/A and an external quantum efficiency of 20.3%. researchgate.net

In another study, copolymers of fluorene with 9,10-dicyanophenanthrene, where the dicyano functionality contributes to the electronic properties, were used in OLEDs. mdpi.com A device incorporating a small percentage of the dicyanophenanthrene comonomer exhibited a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A, emitting in the greenish-blue region. mdpi.com These examples highlight the potential of incorporating cyano-functionalized fluorene-type structures to achieve high-performance light-emitting devices.

| Device Type | Material Role | Performance Metric | Value |

| Green PhOLED | Bipolar Host | Max. Current Efficiency | 74.6 cd/A |

| Green PhOLED | Bipolar Host | Max. External Quantum Efficiency | 20.3% |

| PLED | Emitting Layer | Max. Brightness | 9230 cd/m² |

| PLED | Emitting Layer | Max. Current Efficiency | 3.33 cd/A |

Fluorescent and Photoactive Materials

The inherent fluorescence of the fluorene core makes this compound a valuable precursor for the development of fluorescent and photoactive materials. The emission properties can be tuned through chemical modifications, leading to materials with applications in various light-driven technologies.

Fluorene-based compounds are increasingly being utilized in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and biomolecules. grafiati.comrsc.org The principle often involves the interaction of the analyte with a receptor unit attached to the fluorene fluorophore, which results in a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).

For instance, fluorene-based fluorescent sensors have been developed for the selective detection of ions like Hg²⁺, Zn²⁺, and Cd²⁺ in aqueous media. grafiati.com Furthermore, the application of fluorene derivatives has been extended to live cell imaging, demonstrating their potential in biological and biomedical research. grafiati.com The introduction of a cyano group, as in this compound, can influence the photophysical properties and the sensitivity of such sensors. The 9-cyano xanthene scaffold, a related structure, has been employed to create a palette of probes for super-multiplexed vibrational imaging. nih.gov

Conjugated Polymers and Oligomers

This compound can serve as a monomer or a functional unit in the synthesis of conjugated polymers and oligomers. These materials are of great interest for applications in organic electronics due to their processability and tunable optoelectronic properties. The incorporation of the cyano group can enhance the electron affinity of the resulting polymers, making them suitable for n-type semiconductor applications.

Polyfluorenes and their copolymers are widely studied for their exceptional optoelectronic properties. mdpi.com The synthesis of copolymers of 9,9-dioctyl-9H-fluorene with comonomers containing dicyano groups, such as α,α′-dicyanostilbene and phenanthrene-9,10-dicarbonitrile, has been accomplished via Suzuki polycondensation. mdpi.com These copolymers exhibit efficient energy transfer from the fluorene segments to the dicyano-containing units, influencing their photoluminescence and electroluminescence characteristics. mdpi.com For example, copolymers with dicyanostilbene show yellow-green luminescence, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region. mdpi.com

Photochromic Materials

The fluorene scaffold can be integrated into photochromic molecules, which are compounds that can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. While the direct application of this compound in photochromic materials is not extensively reported, related fluorene derivatives have been investigated in this context.

For example, photochromic spiro[fluorene-9,3′-[3H]-naphtho[2,1-b]pyrans] have been synthesized and their properties studied. The photochromic behavior of these molecules is based on the light-induced reversible scission of a C-O bond. Although this example does not directly involve the 9-carbonitrile derivative, it demonstrates the versatility of the fluorene core in constructing photoresponsive materials. The electronic influence of the cyano group in this compound could potentially be harnessed to modulate the photochromic properties of such systems.

Role in Biological Systems at a Mechanistic Level

Enzyme Inhibition Studies (e.g., nucleophilic enzymes, reactive nitrogen species)

Preliminary studies suggest that 9H-Fluorene-9-carbonitrile may act as an inhibitor of certain nucleophilic enzymes. The nitrile group (C≡N) within its structure is an electrophilic center, making it susceptible to attack by nucleophiles, such as the thiol groups of cysteine residues found in the active sites of many enzymes. This interaction can lead to the formation of a covalent bond, thereby inactivating the enzyme. While the specific enzymes targeted by this compound are still under investigation, this mechanism is a plausible explanation for its observed biological activities.

Furthermore, there is an indication that this compound may interact with reactive nitrogen species (RNS). RNS, such as nitric oxide (NO), play crucial roles in various physiological and pathological processes. The fluorene (B118485) ring system could potentially interact with these species, although the precise nature of this interaction and its biological consequences remain to be elucidated.

Modulation of Biochemical Pathways

The ability of this compound to inhibit enzymes suggests a broader role in the modulation of biochemical pathways. By targeting key enzymes, this compound could potentially disrupt or alter metabolic and signaling cascades. However, specific research directly linking this compound to the modulation of particular biochemical pathways is currently limited. A related compound, Fluorene-9-bisphenol (BHPF), has been shown to regulate steroidogenic hormone synthesis through the AC/cAMP/PKA signaling pathway, but it is crucial to note that this finding does not directly implicate this compound in the same pathway. Further research is needed to identify the specific pathways influenced by this compound.

Interaction with Molecular Targets

The molecular targets of this compound are a key area of ongoing research. Based on its potential as an enzyme inhibitor, the active sites of various nucleophilic enzymes are considered primary candidates. The planarity of the fluorene ring system may also facilitate intercalation into DNA or interactions with protein-protein interfaces, although these possibilities are speculative at present. Identifying the specific molecular targets and understanding the binding mechanisms will be crucial for a comprehensive understanding of its biological function.

Growth Regulation Mechanisms (e.g., plant growth inhibition)

One of the more documented biological effects of this compound is its role as a plant growth regulator. It has been observed to inhibit the growth of plants, and this effect is thought to be linked to its ability to interfere with the activity of nucleophilic enzymes and reactive nitrogen species, which are essential for various aspects of plant development. The precise mechanisms are still under investigation but could involve the disruption of hormonal signaling pathways or the inhibition of enzymes critical for cell division and elongation.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of 9H-Fluorene-9-carbonitrile and its derivatives is a cornerstone of its continued development. Future research is increasingly focused on the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability over traditional methods.

Emerging strategies include the use of dual catalytic systems, such as the synergistic combination of rhodium and copper catalysts, which has shown promise in the synthesis of complex fluorene (B118485) derivatives through de-diazotized cycloadditions. rsc.org Another promising avenue is the application of visible-light photoredox catalysis. researchgate.netmdpi.com This approach offers a green and efficient method for chemical transformations, and its application to the synthesis of fluorene derivatives is an active area of investigation. For instance, 9,10-phenanthrenedione has been utilized as an inexpensive organic photoredox catalyst in a dual catalytic system with a Lewis acid for the functionalization of related heterocyclic systems. mdpi.com

Furthermore, advancements in ruthenium-catalyzed cyanation reactions present a potential pathway for the direct and efficient synthesis of this compound. beilstein-journals.org Researchers are exploring various ruthenium complexes and safer cyanating agents to develop more sustainable and industrially viable synthetic routes. beilstein-journals.org The development of heterogeneous catalysts, such as those based on porous organic polymers, is also gaining traction to simplify catalyst recovery and reuse. researchgate.net

Exploration of New Derivatization Pathways for Enhanced Properties

To unlock the full potential of this compound, researchers are actively exploring new derivatization pathways to fine-tune its chemical and physical properties for specific applications. A key strategy in this area is the use of multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecules in a single step. rug.nlresearchgate.net MCRs involving fluorene-based starting materials have been shown to produce a diverse range of derivatives with potential applications in drug discovery and materials science. rug.nlresearchgate.net

The Knoevenagel condensation is another powerful tool for modifying the C9 position of the fluorene core, leading to the formation of dibenzofulvene derivatives. mdpi.com This reaction allows for the introduction of various substituents that can significantly alter the electronic and optical properties of the resulting compounds. mdpi.com These modifications are particularly relevant for the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netrsc.orgrsc.orgnih.gov

Post-synthetic modification of the 9-cyano group offers another versatile approach to new derivatives. This could involve, for example, click chemistry reactions to attach a wide range of functional moieties, further expanding the accessible chemical space and enabling the creation of materials with tailored properties.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is becoming an indispensable tool for the rational design of new this compound derivatives with desired properties, thereby accelerating the discovery process and reducing experimental costs. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are routinely used to predict the electronic structure, optical properties, and electrochemical behavior of fluorene derivatives, providing valuable insights that complement experimental findings. mdpi.comnih.gov

A significant emerging trend is the application of machine learning (ML) and artificial intelligence (AI) to predict molecular properties. chemrxiv.orgresearchgate.netkorea.ac.krnih.gov By training algorithms on large datasets of known molecules and their properties, ML models can rapidly screen virtual libraries of this compound derivatives to identify candidates with optimal characteristics for specific applications, such as high quantum yields for OLEDs or specific binding affinities for biological targets. nih.govfrontiersin.org This in silico design approach allows researchers to prioritize synthetic efforts on the most promising candidates. frontiersin.org

Computational screening is also being employed to design novel this compound-based materials for sensing applications. nih.gov By modeling the interactions between different derivatives and target analytes, it is possible to predict the sensitivity and selectivity of potential sensors before they are synthesized.

Integration into Multifunctional Materials Systems

The integration of this compound and its derivatives into multifunctional materials systems is a rapidly growing area of research, aiming to create advanced materials with synergistic properties. One promising approach is the incorporation of fluorene-based units into porous crystalline materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.netnih.gov The well-defined porous structures of these materials, combined with the optoelectronic properties of the fluorene moiety, can lead to applications in gas storage and separation, catalysis, and sensing. rsc.orgnih.gov

The development of fluorene-based polymers continues to be a major focus, particularly for applications in organic electronics. nih.govresearchgate.net By copolymerizing this compound derivatives with other monomers, researchers can create materials with tailored charge transport properties and high photoluminescence efficiency for use in OLEDs and organic photovoltaics. rsc.orgnih.gov

Furthermore, the creation of composite materials by combining this compound derivatives with other functional components, such as graphene or nanoparticles, opens up new possibilities for creating materials with enhanced mechanical, thermal, and electronic properties. These multifunctional composites could find applications in a wide range of fields, from flexible electronics to advanced coatings.

Mechanistic Insights into Biological Interactions for Rational Probe Design

The inherent fluorescence of the fluorene scaffold makes this compound an attractive platform for the development of fluorescent probes for biological imaging and sensing. researchgate.netmdpi.comrsc.org A key research direction is the rational design of probes with high sensitivity and selectivity for specific biological targets, such as metal ions or pH changes within cellular compartments like mitochondria. rsc.orgnih.govnih.gov

The design of ratiometric fluorescent probes based on the this compound scaffold is a particularly promising strategy. rsc.orgrsc.orgnih.govnih.gov Ratiometric probes offer built-in self-calibration, which can overcome many of the limitations of intensity-based probes, leading to more accurate and reliable measurements in complex biological environments. rsc.orgrsc.orgnih.govnih.gov

Future research will focus on gaining a deeper mechanistic understanding of the interactions between this compound-based probes and their biological targets. This will involve a combination of experimental techniques, such as fluorescence spectroscopy and microscopy, with theoretical and computational studies. nih.govresearchgate.netmdpi.com A thorough understanding of these interactions will enable the rational design of next-generation probes with improved performance for a wide range of biological applications, including disease diagnosis and drug discovery. researchgate.net

Q & A

Q. What are the common synthetic routes for 9H-Fluorene-9-carbonitrile, and how are they optimized for yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or cyanation reactions . A documented route uses NaH in DMF with 1-bromo-3-chloropropane to introduce substituents at the fluorene backbone . Key optimizations include:

- Temperature control : Heating to 70°C for 2 hours to activate intermediates.

- Work-up : Extraction with Et₂O and drying over anhydrous MgSO₄ to isolate the product .

- Purification : Recrystallization from MeOH/Et₂O improves purity (yield: ~17%) .

Q. Which characterization techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer: Critical techniques include:

- X-ray crystallography : Determines bond lengths (e.g., C–C: 1.48–1.52 Å) and crystal packing (monoclinic, P2₁/n space group) .

- NMR spectroscopy : ¹H NMR (e.g., δ 1.55–7.8 ppm) identifies substituent environments .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 269.29 for C₁₉H₁₁NO) confirm molecular weight .

Q. What are the key structural features influencing the reactivity of this compound?

Methodological Answer:

- Planar fluorene backbone : Facilitates π-π stacking in crystal structures, enhancing stability .

- Nitrile group : Acts as an electron-withdrawing group, directing electrophilic substitution to specific positions .

- Substituent effects : Alkyl groups (e.g., 9,9-dibutyl) increase steric hindrance, altering reactivity patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : In cool, dry conditions away from oxidizing agents .

Q. What are the primary applications of this compound in materials science?

Methodological Answer:

- Organic light-emitting diodes (OLEDs) : Derivatives like 2-cyano-9,9-dibutylfluorene serve as substrates for emissive layers .

- Sensors : Nitrile-functionalized fluorenes are precursors for pH-sensitive fluorophores .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance cyanation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .

- In-situ monitoring : HPLC or TLC tracks intermediate formation, reducing side products .

Q. How can crystallographic data contradictions (e.g., bond lengths, space groups) be resolved?

Methodological Answer:

Q. What computational methods predict the electronic properties of this compound derivatives?

Methodological Answer:

Q. How does steric hindrance from substituents affect the stability of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for 9,9-dibutyl derivatives) .

- Accelerated aging studies : Expose to UV light/humidity to assess photochemical stability .

- Incompatibility tests : Avoid storage with strong acids/bases to prevent nitrile hydrolysis .

Q. What strategies are used to design this compound derivatives for targeted applications (e.g., OLEDs)?

Methodological Answer:

- Structure-activity relationships (SAR) : Introduce electron-donating groups (e.g., -OCH₃) to redshift emission wavelengths .

- Cross-coupling reactions : Suzuki-Miyaura reactions attach aryl groups for enhanced charge transport .

- Device integration : Spin-coating derivatives onto ITO substrates to test electroluminescence efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.